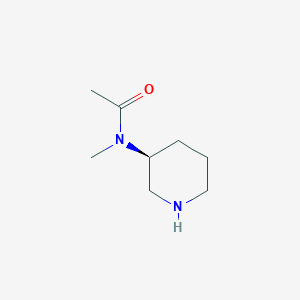

(S)-N-Methyl-N-piperidin-3-yl-acetamide

説明

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula.

Synthesis Analysis

This would involve detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, possibly using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Catalysis and Synthesis

(S)-N-Methyl-N-piperidin-3-yl-acetamide is used in catalysis and synthesis, demonstrating its utility in the formation of complex organic compounds. For instance, it has been involved in the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, using Fe3O4 magnetic nanoparticle under ultrasound irradiation. This process highlights the compound's role in facilitating reactions under solvent-free conditions and in acetic acid, showing advantages such as clean methodologies, easy workup procedures, and high yields (Mokhtary & Torabi, 2017).

Antimicrobial Properties

The antimicrobial applications of (S)-N-Methyl-N-piperidin-3-yl-acetamide derivatives have been explored, revealing their effectiveness against pathogenic bacteria and Candida species. Specifically, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant anticandidal activity, influenced by the presence of 2,6-dimethylpiperidine groups and specific substituents on the benzothiazole ring (Mokhtari & Pourabdollah, 2013).

DNA and Protein Binding Studies

The compound's derivatives have been investigated for their DNA-binding interactions, showing potential interactions with calf thymus DNA via intercalation. This suggests the compound's utility in studies related to DNA structure and function. Additionally, its ability to bind strongly with bovine serum albumin (BSA) through a static quenching mechanism has been documented, indicating its relevance in protein-binding studies (Raj, 2020).

Antibacterial Activity

Acetamide derivatives of (S)-N-Methyl-N-piperidin-3-yl-acetamide, bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potential. These studies have shown moderate inhibitory effects, with certain compounds demonstrating significant activity against Gram-negative bacterial strains, highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017).

Safety And Hazards

This would involve assessing the safety and potential hazards associated with the compound, including its toxicity, flammability, and environmental impact.

将来の方向性

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Please note that the availability and depth of information can vary depending on the specific compound and the extent of research conducted on it. For a comprehensive analysis, it’s recommended to consult scientific literature or databases, or work with a chemist or other expert in the field.

特性

IUPAC Name |

N-methyl-N-[(3S)-piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJOLAPLXTEM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Methyl-N-piperidin-3-yl-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)

![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)

![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)